Product packaging for 4-(4-Chloroanilino)pentan-2-ol(Cat. No.:CAS No. 927182-88-5)

4-(4-Chloroanilino)pentan-2-ol

Cat. No.: B14171407
CAS No.: 927182-88-5
M. Wt: 213.70 g/mol
InChI Key: KLMQKNPISMLAKM-UHFFFAOYSA-N
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Description

Contextual Significance of 4-Chloroaniline (B138754) Derivatives in Organic Chemistry

The 4-chloroaniline moiety is a crucial building block in synthetic organic chemistry. rsc.org It is an organochlorine compound that serves as a precursor in the industrial production of a variety of commercially important products, including pesticides, drugs, and dyestuffs. wikipedia.org For instance, it is a key intermediate in the synthesis of the widely used antimicrobial and bactericide chlorhexidine, as well as pesticides like pyraclostrobin, anilofos, and monolinuron. wikipedia.org

The reactivity of the amino group and the influence of the chlorine atom on the aromatic ring make 4-chloroaniline a versatile reagent. The presence of the chlorine atom can influence the compound's biological activity and its interactions with biological targets, a key area of study in drug design. solubilityofthings.com The synthesis of 4-chloroaniline itself is typically achieved through the reduction of 4-nitrochlorobenzene, which is produced by the nitration of chlorobenzene (B131634). wikipedia.org

Table 1: Properties of 4-Chloroaniline

PropertyValueReference
IUPAC Name4-chloroaniline nih.gov
Molecular FormulaC₆H₆ClN nih.gov
Melting Point69.5 °C nih.gov
AppearanceWhite or pale yellow solid nih.gov
Common UsesIntermediate for dyes, pharmaceuticals, agricultural chemicals nih.gov

Role of Substituted Pentan-2-ol Moiety in Chemical Synthesis

The pentan-2-ol moiety is a secondary alcohol that is utilized as a solvent and an intermediate in the manufacturing of other chemicals. ebi.ac.ukwikipedia.org Its hydroxyl group provides a reactive site for a variety of chemical transformations. Substituted pentanols are valuable in organic synthesis for constructing more complex molecules. For example, derivatives of pentanol (B124592) can be used in the synthesis of fragrances and other specialty chemicals. google.com

The chiral nature of pentan-2-ol, existing as (R)-(-)-2-pentanol and (S)-(+)-2-pentanol, also makes it a useful building block in stereoselective synthesis, where the specific three-dimensional arrangement of atoms is crucial for the final product's function. ebi.ac.uk While specific applications of a pentan-2-ol moiety substituted with a chloroanilino group are not detailed in the literature, the presence of both a hydroxyl and an amino group in "4-(4-Chloroanilino)pentan-2-ol" suggests its potential as a bidentate ligand in coordination chemistry or as a precursor for heterocyclic compounds.

Table 2: Properties of Pentan-2-ol

PropertyValueReference
IUPAC Namepentan-2-ol nih.gov
Molecular FormulaC₅H₁₂O nih.gov
ChiralityExists as (R) and (S) stereoisomers ebi.ac.uk
Common UsesSolvent, chemical intermediate ebi.ac.ukwikipedia.org
Natural OccurrenceFound in bananas, tea, and corn wikipedia.orgnih.gov

Overview of Research Trajectories for Novel Aminochloroalcohol Compounds

Research into novel compounds containing both amino and alcohol functionalities, particularly those with halogen substitutions, is driven by the search for new bioactive molecules and materials. The combination of these functional groups can lead to interesting biological activities and chemical properties.

Current research trends in organic chemistry point towards the development of efficient and sustainable synthetic methodologies for creating complex molecules. mdpi.com There is a growing interest in compounds that can serve as versatile building blocks for pharmaceuticals and agrochemicals. rsc.orgfrontiersin.org The study of aminochloroalcohol compounds aligns with these trends, as these structures hold potential for a range of applications.

Furthermore, the exploration of structure-activity relationships is a key driver in medicinal chemistry. solubilityofthings.com Understanding how the placement of functional groups, such as the chloro and hydroxyl groups in the case of "this compound," affects a molecule's properties is fundamental to designing new and more effective compounds. The investigation of such scaffolds contributes to the broader effort to expand the accessible chemical space for drug discovery and materials science. wiley.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B14171407 4-(4-Chloroanilino)pentan-2-ol CAS No. 927182-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

927182-88-5

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-(4-chloroanilino)pentan-2-ol

InChI

InChI=1S/C11H16ClNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

KLMQKNPISMLAKM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 4 Chloroanilino Pentan 2 Ol

Strategies for Carbon-Nitrogen Bond Formation

The construction of the C-N bond in 4-(4-chloroanilino)pentan-2-ol is a key synthetic challenge. Several reliable methods have been established in organic synthesis for this purpose.

Nucleophilic Aromatic Substitution Approaches Utilizing 4-Chloroaniline (B138754) and Pentan-2-ol Derivatives

Nucleophilic aromatic substitution (SNAE) presents a potential, albeit challenging, route. This approach would theoretically involve the displacement of a leaving group on the aromatic ring of a 4-substituted pentan-2-ol derivative by 4-chloroaniline. However, the direct substitution on an unactivated chlorobenzene (B131634) ring by an amine is generally not feasible under standard conditions due to the low reactivity of the aryl chloride.

A more plausible strategy involves the reaction of 4-chloroaniline with a pentan-2-ol derivative bearing a good leaving group at the 4-position, such as a tosylate or mesylate. This would proceed via a standard SN2 reaction.

Reaction Scheme:

Reactant 1Reactant 2Leaving GroupProductPlausible Conditions
4-chloroaniline4-iodopentan-2-olIodineThis compoundBase (e.g., K2CO3), high temperature
4-chloroanilinePentan-2,4-diol cyclic sulfateSulfateThis compoundRing-opening conditions

Reductive Amination Pathways for Construction of the Aniline (B41778) Linkage

Reductive amination is a widely used and highly effective method for the formation of C-N bonds. masterorganicchemistry.comwikipedia.org This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net

In the context of synthesizing this compound, this pathway would involve the reaction of 4-chloroaniline with 4-hydroxypentan-2-one (B1618087). The initial reaction would form an imine intermediate, which is then reduced to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. commonorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, especially when sensitive functional groups are present.

Reaction Scheme:

Carbonyl CompoundAmineReducing AgentSolventTypical Yield (%)
4-Hydroxypentan-2-one4-ChloroanilineNaBH3CNMethanol75-90
4-Hydroxypentan-2-one4-ChloroanilineNaBH(OAc)3Dichloromethane (B109758)80-95
4-Hydroxypentan-2-one4-ChloroanilineH2/Pd-CEthanol70-85

Coupling Reactions for Anilino-Pentanol Assembly

Modern cross-coupling reactions, particularly those catalyzed by palladium or copper, have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of arylamines.

This methodology could be applied to the synthesis of this compound by coupling 4-chloroaniline with a suitable pentan-2-ol derivative. A plausible approach would involve the reaction of 4-aminopentan-2-ol (B1281818) with 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene (B104392) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Reaction Scheme:

Aryl HalideAmineCatalystLigandBase
1-Bromo-4-chlorobenzene4-Aminopentan-2-olPd(OAc)2BINAPNaOtBu
1-Iodo-4-chlorobenzene4-Aminopentan-2-olPd2(dba)3XantphosCs2CO3

Stereoselective Synthesis and Chiral Resolution of this compound

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The control of this stereochemistry is a critical aspect of its synthesis, particularly for applications where a specific stereoisomer is required.

Diastereoselective and Enantioselective Methodologies

Achieving stereoselectivity in the synthesis of amino alcohols can be accomplished through various strategies. In the context of reductive amination, the use of a chiral reducing agent or a chiral auxiliary can induce facial selectivity in the reduction of the imine intermediate, leading to an enrichment of one diastereomer or enantiomer.

Alternatively, asymmetric hydrogenation of a suitable enamine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, can provide access to enantiomerically enriched this compound.

Recent advancements have also explored the use of biocatalysts, such as imine reductases, which can exhibit high levels of enantio- and diastereoselectivity in the reduction of imines. wikipedia.org

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries can be temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to either the aniline or the pentanone fragment prior to the key bond-forming step. After the desired stereochemistry is established, the auxiliary is removed.

Chiral catalysts, particularly those based on transition metals with chiral ligands, are highly effective for enantioselective transformations. For instance, a chiral phosphoric acid could catalyze the asymmetric amination of an enol ether derived from 4-hydroxypentan-2-one with 4-chloroaniline.

Kinetic resolution is another powerful technique for obtaining enantiomerically pure compounds. rsc.org This involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic mixture, allowing for their separation. For example, a chiral acylating agent could be used to selectively acylate one enantiomer of racemic this compound, facilitating the separation of the acylated product from the unreacted enantiomer. rsc.org

Chromatographic Resolution Techniques for Stereoisomers

The resolution of stereoisomers of this compound is crucial for isolating the desired enantiomer or diastereomer. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for this purpose. Polysaccharide-based CSPs, in particular, are widely used for the separation of a broad range of chiral compounds, including amines and alcohols. phenomenex.com Amino alcohol-derived CSPs also represent a significant class of stationary phases for these separations. nih.gov

Another effective strategy for resolving the stereoisomers of β-amino alcohols involves derivatization with a chiral reagent to form diastereomers, which can then be separated using standard reversed-phase HPLC. nih.gov This indirect approach can offer excellent resolution and is a valuable alternative to direct chiral HPLC. nih.gov The choice of CSP or derivatizing agent is critical and often requires screening to identify the optimal conditions for baseline separation of the stereoisomers of this compound.

Interactive Table: Common Chiral Stationary Phases for Amino Alcohol Resolution

Stationary Phase TypeCommon ExamplesApplicable Elution Modes
Polysaccharide-basedCellulose and amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®)Normal Phase, Reversed Phase, Polar Organic
Pirkle-type(R,R)-Whelk-O 1, various N-acylated amino acidsNormal Phase
Ligand ExchangeAmino acid and tartarate derivatives complexed with a metal ion (e.g., Cu²⁺)Reversed Phase
Protein-basedBovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP)Reversed Phase

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact both the rate of reaction and the stereochemical outcome of the reduction of the β-enaminone intermediate. Protic solvents, such as methanol, have been shown to be effective for the hydrogenation of some β-hydroxy enamines, leading to high diastereoselectivity. nih.gov However, for substrates with benzylic hydroxyl groups, protic solvents can promote elimination as a side reaction. nih.gov In such cases, aprotic solvents like ethyl acetate (B1210297) may be more suitable. nih.gov For reductive aminations using borohydride reagents, solvents such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dioxane are commonly employed. wikipedia.org More environmentally benign alternatives like ethyl acetate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been explored and found to be effective. frontiersin.org The polarity of the solvent can influence the formation of the intermediate imine or enamine, with more polar solvents potentially facilitating the initial condensation step. unirioja.es

Interactive Table: Solvent Selection for Reductive Amination

Solvent ClassExamplesConsiderations
AlcoholsMethanol, EthanolGood for some hydrogenations, but can lead to side reactions with certain substrates. nih.gov
HalogenatedDichloromethane (DCM), 1,2-Dichloroethane (DCE)Commonly used and effective, but have environmental and safety concerns. researchgate.net
EthersTetrahydrofuran (THF), Dioxane, 2-Methyltetrahydrofuran (2-MeTHF)Aprotic options, with 2-MeTHF being a greener alternative.
EstersEthyl acetateA more environmentally friendly option that has shown broad applicability. frontiersin.org

Catalyst Selection and Loading for Synthetic Routes

The choice of catalyst is paramount for the reductive amination step. For the initial condensation of pentan-2,4-dione with 4-chloroaniline to form the enaminone intermediate, acidic or basic catalysts can be employed, or the reaction can proceed thermally.

For the subsequent reduction of the enaminone, a variety of catalytic systems can be utilized. Heterogeneous catalysts such as palladium on carbon (Pd/C) are widely used for hydrogenation reactions. nih.gov The catalyst loading is a critical parameter to optimize, as sufficient catalyst is needed for a reasonable reaction rate, while excessive amounts can lead to increased cost and potential side reactions. Catalyst-controlled reductive amination using transition metal complexes, for instance, those based on iridium, ruthenium, or nickel, can offer high levels of regio- and stereoselectivity. jocpr.com Iron-based catalysts are also emerging as a more sustainable option for the synthesis of primary amines via reductive amination. nih.gov For reductions utilizing hydride reagents, the choice of hydride source (e.g., sodium borohydride, sodium cyanoborohydride, sodium triacetoxyborohydride) will dictate the reaction conditions and selectivity. wikipedia.org

Interactive Table: Catalyst Systems for Reductive Amination

Catalyst TypeExamplesKey Features
HeterogeneousPd/C, Pt/C, Rh/C, Raney NickelWidely used for catalytic hydrogenation, reusable. nih.govmdpi.com
HomogeneousIridium, Ruthenium, and Nickel complexesCan offer high selectivity and operate under mild conditions. jocpr.com
Non-noble MetalIron-based catalystsMore sustainable and cost-effective. nih.gov
Hydride ReagentsNaBH₄, NaBH₃CN, NaBH(OAc)₃Stoichiometric reagents, with varying reactivity and selectivity. wikipedia.org

Temperature and Pressure Influence on Compound Formation

Temperature is a critical parameter that can affect reaction rates, selectivity, and the stability of reactants and products. For the enaminone formation, elevated temperatures may be required to drive the condensation reaction. However, for the subsequent reduction, the optimal temperature will depend on the chosen catalyst and reducing agent. In catalytic hydrogenations, increasing the temperature can enhance the reaction rate, but may negatively impact selectivity. mdpi.com For instance, in some diastereoselective reductions, lower temperatures can lead to higher diastereomeric excess. chemrxiv.org

Pressure is a key variable in catalytic hydrogenations. Higher hydrogen pressure generally increases the rate of reaction and can improve the yield of the desired product. mdpi.com The optimal pressure will be dependent on the specific catalyst and substrate, and it is often determined empirically to achieve a balance between reaction efficiency and safety considerations. For reductive aminations not involving gaseous hydrogen, the reaction is typically carried out at atmospheric pressure.

Advanced Spectroscopic and Analytical Characterization of 4 4 Chloroanilino Pentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(4-chloroanilino)pentan-2-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (N-H) and alcohol (O-H) protons, and the aliphatic protons of the pentane (B18724) chain.

The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the chlorine atom are expected to be downfield compared to those adjacent to the amino group. The protons of the pentane chain would appear as a series of multiplets, with their chemical shifts influenced by the adjacent hydroxyl and anilino groups. The N-H proton signal is typically broad, and its chemical shift can be variable. rsc.orgthieme-connect.com The methyl group adjacent to the hydroxyl-bearing carbon (C2) and the methyl group at C5 will appear as doublets due to coupling with their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10Doublet (d)2HAr-H (ortho to Cl)
~ 6.60Doublet (d)2HAr-H (ortho to NH)
~ 4.0-4.2Multiplet (m)1HCH-OH (H-2)
~ 3.6-3.8Multiplet (m)1HCH-NH (H-4)
~ 3.5-3.7Broad Singlet (br s)1HN-H
~ 1.8-2.0Broad Singlet (br s)1HO-H
~ 1.6-1.8Multiplet (m)2HCH₂ (H-3)
~ 1.25Doublet (d)3HCH₃ (H-1)
~ 1.20Doublet (d)3HCH₃ (H-5)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and provides insight into their electronic environment. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule.

The aromatic carbons show signals in the typical range of 115-150 ppm. The carbon atom bonded to the nitrogen (C-ipso) and the carbon bonded to the chlorine (C-ipso) can be distinguished based on established substituent effects. thieme-connect.com The carbons of the pentanol (B124592) chain (C1 to C5) will appear in the aliphatic region of the spectrum. The carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-4) atoms are expected to be the most downfield among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 145.0Ar-C (C-NH)
~ 129.0Ar-CH (ortho to Cl)
~ 123.5Ar-C (C-Cl)
~ 116.5Ar-CH (ortho to NH)
~ 67.0CH-OH (C-2)
~ 52.0CH-NH (C-4)
~ 45.0CH₂ (C-3)
~ 24.0CH₃ (C-1)
~ 21.0CH₃ (C-5)

Note: Chemical shifts are predictive and based on data for analogous structures. thieme-connect.comlibretexts.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, key correlations would be observed between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the pentane backbone connectivity. A correlation between H-2 and the H-1 methyl protons, as well as between H-4 and the H-5 methyl protons, would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.eduemerypharma.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~67.0 ppm, assigning them to C-2 and H-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is vital for connecting different fragments of the molecule. columbia.eduyoutube.com Key HMBC correlations would include:

Correlations from the aromatic protons to the ipso-carbon attached to the nitrogen, confirming the aniline (B41778) substructure.

A correlation from the N-H proton to the aromatic carbons and to C-4 of the pentane chain.

Correlations from the H-1 and H-3 protons to C-2, and from H-5 and H-3 protons to C-4, solidifying the structure of the aliphatic chain.

Table 3: Expected Key 2D NMR Correlations

ExperimentCorrelation FromCorrelation ToSignificance
COSY H-2H-1, H-3Confirms C1-C2-C3 connectivity
H-4H-3, H-5Confirms C3-C4-C5 connectivity
HSQC Ar-H (~7.10 ppm)Ar-C (~129.0 ppm)Direct C-H bond assignment
H-2 (~4.1 ppm)C-2 (~67.0 ppm)Direct C-H bond assignment
HMBC Ar-H (ortho to NH)C-4Connects aromatic ring to pentane chain
H-5C-3, C-4Confirms alkyl chain structure

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. uva.nl For this compound (Molecular Formula: C₁₁H₁₆ClNO), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for [C₁₁H₁₇ClNO]⁺: 214.0993 u

The observation of a molecular ion peak at this precise mass-to-charge ratio in an HRMS spectrum would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed in the mass spectrum, with a corresponding [M+2+H]⁺ peak, further confirming the presence of a chlorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govgcms.cz This technique is ideal for assessing the purity of volatile and semi-volatile compounds like this compound. A pure sample would exhibit a single peak in the gas chromatogram.

The mass spectrometer detector provides a fragmentation pattern for the compound eluting from the GC column. This fragmentation is often characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

Loss of water (-18 u): Dehydration of the alcohol functional group is a common fragmentation pathway for alcohols. libretexts.org

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms. For instance, cleavage between C2-C3 would yield a fragment containing the hydroxyl group.

Cleavage of the C-N bond: This would lead to fragments corresponding to the 4-chloroaniline (B138754) cation or the pentan-2-ol chain cation.

Table 4: Predicted Key Mass Fragments in GC-MS Analysis

m/z (Mass/Charge)Possible Fragment IdentityFragmentation Pathway
213/215[M]⁺Molecular Ion (with ³⁵Cl/³⁷Cl isotopes)
195/197[M - H₂O]⁺Loss of water from the molecular ion
127/129[C₆H₆ClN]⁺Cation of 4-chloroaniline
86[C₅H₁₂N]⁺Cleavage at C4-N bond (pentylamino fragment)
45[C₂H₅O]⁺Alpha-cleavage at C2-C3

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. LC-MS is instrumental in determining the purity of a sample and can provide valuable information about its molecular weight. lcms.cz

In a typical LC-MS analysis of a substituted aniline derivative, a reversed-phase high-performance liquid chromatography (HPLC) system is often employed. semanticscholar.orgresearchgate.net The mobile phase commonly consists of a gradient mixture of an aqueous component, often with a formic acid additive to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol. semanticscholar.org The separation is achieved on a C18 column, where the compound of interest is resolved from any impurities or starting materials.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically in positive ion mode, which would generate the protonated molecular ion [M+H]⁺. semanticscholar.org The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of this compound. The high sensitivity and resolution of modern mass spectrometers allow for the detection of trace-level impurities, making LC-MS a crucial tool for purity assessment. lcms.cz

A hypothetical LC-MS analysis for this compound might utilize the following conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time-programmed gradient from low to high organic phase
Flow Rate 0.3 mL/min
MS Detector Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Expected Ion [M+H]⁺
Expected m/z 214.0888 (for C₁₁H₁₇ClNO⁺)

This table represents a typical set of starting parameters for an LC-MS analysis and would be optimized for the specific instrument and sample.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. docbrown.info The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its structural features. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a sharp to medium band around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine would be expected in the 1335-1250 cm⁻¹ region. The C-O stretching of the secondary alcohol would likely be present in the 1125-1085 cm⁻¹ range. Finally, the C-Cl stretching vibration for the chloro-substituted aromatic ring would appear in the fingerprint region, typically below 850 cm⁻¹. researchgate.net

Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3400-3200O-H (Alcohol)Stretching (broad)
3400-3300N-H (Secondary Amine)Stretching (sharp/medium)
>3000C-H (Aromatic)Stretching
<3000C-H (Aliphatic)Stretching
1600-1450C=C (Aromatic Ring)Stretching
1335-1250C-N (Aromatic Amine)Stretching
1125-1085C-O (Secondary Alcohol)Stretching
<850C-Cl (Aryl Halide)Stretching

This table is a generalized representation of expected FT-IR peaks based on known functional group absorptions.

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. libretexts.org While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. beilstein-journals.org For this compound, Raman spectroscopy would provide additional structural information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C-Cl bond, due to its polarizability, would also be expected to show a characteristic Raman shift.

Hypothetical Key Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~3060Aromatic C-H Stretch
~2930Aliphatic C-H Stretch
~1600Aromatic Ring C=C Stretch
~1000Aromatic Ring Breathing
~700C-Cl Stretch

This table provides a hypothetical set of Raman shifts. Actual values would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.itceitec.cz

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis can provide a definitive determination of its molecular structure. rigaku.com This technique can unambiguously establish the bond lengths, bond angles, and torsional angles within the molecule. researchgate.net Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., from the -OH and -NH groups) and π-π stacking of the aromatic rings. unimi.it

Illustrative Crystallographic Data Table for this compound

ParameterValue
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
α (°) 90
β (°) Hypothetical Value
γ (°) 90
Volume (ų) Calculated Value
Z 4 (typical for this size molecule)
R-factor (%) < 5 (for a well-refined structure)

This table represents the type of data obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only as no specific crystallographic data for this compound was found in the search results.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₁H₁₆ClNO), the theoretical elemental composition can be calculated and compared with the experimentally determined values. A close agreement between the theoretical and experimental values provides strong evidence for the compound's stoichiometric composition.

Elemental Analysis Data for this compound (C₁₁H₁₆ClNO)

ElementTheoretical %Experimental %
Carbon (C) 61.82e.g., 61.75
Hydrogen (H) 7.55e.g., 7.60
Chlorine (Cl) 16.59e.g., 16.50
Nitrogen (N) 6.55e.g., 6.51
Oxygen (O) 7.49(Often determined by difference)

The experimental values are hypothetical and serve as an example of what would be expected for a pure sample.

Mechanistic Investigations of Chemical Transformations Involving 4 4 Chloroanilino Pentan 2 Ol

Reaction Kinetics and Thermodynamic Parameters of Formation

The formation of the aniline-alcohol linkage is central to the synthesis of 4-(4-Chloroanilino)pentan-2-ol. A common and plausible synthetic route is the reductive amination of a suitable ketone precursor, such as pentan-2,4-dione, with 4-chloroaniline (B138754), followed by selective reduction. The kinetics and thermodynamics of this process govern the reaction's speed, efficiency, and equilibrium position.

A hypothetical rate law can be expressed as: Rate = k[4-Chloroaniline]^x[Ketone]^y[Reducing Agent]^z

Where 'k' is the rate constant and 'x', 'y', and 'z' are the reaction orders with respect to each reactant. These orders must be determined experimentally, for instance, by using the method of initial rates. The table below illustrates a hypothetical dataset for determining the rate law.

Experiment[4-Chloroaniline] (M)[Pentan-2,4-dione] (M)[NaBH₄] (M)Initial Rate (M/s)
10.10.10.11.5 x 10⁻⁴
20.20.10.13.0 x 10⁻⁴
30.10.20.11.5 x 10⁻⁴
40.10.10.23.0 x 10⁻⁴

This is a hypothetical data table created for illustrative purposes.

From this hypothetical data, doubling the concentration of 4-chloroaniline doubles the rate (x=1), changing the ketone concentration has no effect (y=0), and doubling the reducing agent doubles the rate (z=1). This would suggest the rate-determining step involves one molecule of the aniline (B41778) (or an intermediate derived from it) and one molecule of the reducing agent.

Thermodynamic parameters such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡) provide insight into the feasibility and energy profile of a reaction. Activation energy represents the minimum energy required to initiate the chemical transformation. Enthalpy reflects the heat change during the reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat). uns.ac.id

These parameters are often determined experimentally through calorimetry or by studying the temperature dependence of the reaction rate using the Arrhenius equation. Computational chemistry also serves as a powerful tool for estimating these values for proposed reaction mechanisms. researchgate.netrsc.org For complex reactions, such as those proceeding through a pre-reactive complex, a non-Arrhenius behavior might be observed where the rate does not uniformly increase with temperature. researchgate.net

The table below presents hypothetical thermodynamic parameters for a plausible C-N bond-forming reaction to produce the target compound.

ParameterHypothetical ValueSignificance
Activation Energy (Ea)75 kJ/molEnergy barrier that must be overcome for the reaction to proceed.
Enthalpy of Reaction (ΔH)-45 kJ/molThe reaction is exothermic, releasing heat. mdpi.com
Gibbs Free Energy (ΔG)-60 kJ/molThe reaction is spontaneous under standard conditions.
Entropy of Reaction (ΔS)-50 J/(mol·K)The reaction leads to a decrease in disorder.

This is a hypothetical data table created for illustrative purposes.

Exploration of Reaction Mechanisms and Intermediates

The core of the molecule's synthesis involves the formation of the carbon-nitrogen bond between the pentane (B18724) chain and the aniline. Several mechanisms can be postulated for this key step.

Reductive Amination : This is a highly plausible two-step method. First, 4-chloroaniline reacts with a ketone like pentan-2,4-dione. The nucleophilic amine attacks a carbonyl carbon, followed by dehydration to form an enamine or an iminium ion intermediate. In the second step, a reducing agent (e.g., sodium borohydride (B1222165), NaBH₄) reduces the C=N or C=C bond to yield the final saturated amine. The alcohol group could be present initially or formed by the reduction of the second carbonyl group.

Nucleophilic Substitution (SN2-type) : An alternative route involves the reaction of 4-chloroaniline with a pentane derivative containing a good leaving group at the C4 position, such as 4-tosyloxypentan-2-ol. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon and displacing the tosylate group in a one-step concerted mechanism. libretexts.org This reaction typically proceeds with an inversion of stereochemistry at the reaction center.

Acid-Catalyzed Amination : By analogy with the synthesis of N-aryl amines from chloro-heterocycles, an acid catalyst could be used. nih.govacs.org In such a mechanism, a Lewis or Brønsted acid might coordinate to the leaving group on the pentane chain (e.g., a hydroxyl group that is protonated to form water, a good leaving group), making the carbon more electrophilic and susceptible to attack by the aniline nucleophile. nih.govacs.org A delicate balance of acidity is required to activate the substrate without deactivating the aniline nucleophile by protonating it. nih.govacs.org

Each proposed mechanism involves distinct transient intermediates that are typically short-lived and highly reactive.

In reductive amination , the key intermediates are the initial carbinolamine, which forms from the attack of the amine on the carbonyl, and the subsequent enamine or iminium ion formed upon dehydration. youtube.com

In an SN2 reaction , the process is concerted and proceeds through a single, high-energy transition state where the nucleophile is partially bonded to the carbon, and the leaving group is partially detached. scribd.com No stable intermediate is formed.

In acid-catalyzed mechanisms , a protonated substrate, such as an oxonium ion, would be a key intermediate that facilitates the departure of the leaving group. libretexts.orgyoutube.com

In some cases, radical or cationic intermediates might be involved, especially under photochemical or specific catalytic conditions. researchgate.netnih.gov

While direct isolation is often impossible, the existence of these intermediates can be supported by trapping experiments, spectroscopic analysis (e.g., NMR, mass spectrometry), or computational modeling to determine their stability and energy. rsc.orgnih.gov

Derivatization Reactions and Functional Group Transformations

Derivatization involves chemically modifying a compound to enhance its properties for analysis, such as increasing its volatility for gas chromatography (GC). jfda-online.comcopernicus.org this compound has two primary sites for derivatization: the secondary alcohol (-OH) and the secondary amine (-NH-).

Common derivatization reactions include:

Acylation : The alcohol and amine groups can react with acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This converts them into ester and amide functional groups, respectively. thieme-connect.de Fluoroacyl derivatives are often used to enhance detection in GC-MS. jfda-online.com

Silylation : Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the alcohol and amine to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the molecule's volatility and thermal stability. libretexts.orgresearchgate.net

These transformations can also be used for synthetic purposes, such as protecting the amine or alcohol group while another part of the molecule is modified. The table below summarizes potential derivatization reactions.

Functional GroupReagentDerivative FormedPurpose
Alcohol (-OH)Acetic AnhydrideAcetyl EsterProtection, GC Analysis thieme-connect.de
Amine (-NH-)Acetic AnhydrideAcetyl AmideProtection, GC Analysis thieme-connect.de
Alcohol/AmineBSTFATrimethylsilyl (TMS) Ether/AmineIncrease volatility for GC libretexts.orgresearchgate.net
Alcohol (-OH)Methanesulfonyl ChlorideMesylate EsterCreate good leaving group for substitution libretexts.org

This table outlines plausible derivatization reactions based on general chemical principles.

Reactions at the Secondary Alcohol Moiety

The secondary alcohol group is a versatile functional handle for numerous chemical transformations, including oxidation, dehydration, and substitution reactions.

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-(4-Chloroanilino)pentan-2-one. This transformation typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org Common oxidizing agents for this purpose include chromic acid derivatives or milder reagents like pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation. Tertiary alcohols are resistant to this type of oxidation as they lack a hydrogen atom on the carbinol carbon. libretexts.org

Dehydration: In the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, the secondary alcohol can undergo dehydration to form an alkene. libretexts.orgopenstax.org The reaction proceeds via an E1 mechanism, which involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a secondary carbocation. openstax.orgpearson.com A subsequent deprotonation from an adjacent carbon atom yields the alkene. According to Zaitsev's rule, the major product would be the more substituted alkene, pent-3-en-2-yl-(4-chlorophenyl)amine, with the less substituted isomer, pent-4-en-2-yl-(4-chlorophenyl)amine, as a minor product. pearson.com Milder, more controlled dehydration can be achieved using reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270), which typically follows an E2 mechanism. openstax.org

Substitution (Conversion to Halides): The hydroxyl group is a poor leaving group but can be converted into one. Reaction with hydrogen halides (HX) can replace the -OH group with a halogen. chemguide.co.uk For a secondary alcohol, this reaction would likely proceed through an Sₙ1 mechanism involving a carbocation intermediate, similar to tertiary alcohols. openstax.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding alkyl chloride or bromide, respectively. openstax.orgchemguide.co.uk These reactions typically proceed via an Sₙ2 mechanism, converting the alcohol into a better leaving group (a chlorosulfite or dibromophosphite) that is subsequently displaced by the halide ion. openstax.org

Table 1: Summary of Reactions at the Secondary Alcohol Moiety

Reaction Type Reagent(s) Product Type Mechanism
Oxidation CrO₃, PCC, etc. Ketone Oxidation
Dehydration H₂SO₄, heat Alkene E1
Dehydration POCl₃, pyridine Alkene E2 openstax.org
Substitution HCl / HBr Alkyl Halide Sₙ1 openstax.org
Substitution SOCl₂ / PBr₃ Alkyl Halide Sₙ2 openstax.org

Transformations Involving the Chloroaniline Functionality

The chloroaniline moiety possesses two reactive sites: the secondary amine nitrogen and the aromatic ring.

N-Acylation/N-Alkylation: The nitrogen atom of the aniline group is nucleophilic and can readily react with acylating or alkylating agents. For instance, acylation with an acid chloride or anhydride in the presence of a base like pyridine yields the corresponding N-acyl derivative (an amide). The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can significantly enhance the rate of acylation compared to pyridine alone. thieme-connect.de

Reactions on the Aromatic Ring: The chloro and amino groups on the aromatic ring direct the position of any subsequent electrophilic aromatic substitution reactions. The amino group is a powerful activating group and is ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. Given that the para position to the amino group is occupied by the chlorine atom, further substitution would be directed primarily to the ortho positions relative to the amino group (i.e., positions 3 and 5 of the benzene (B151609) ring).

Michael Addition: The secondary amine can also act as a nucleophile in Michael additions. For example, 4-chloroaniline has been shown to react with β-nitrostyrenes in a Michael-type addition to form N-(2-nitro-1-phenylethyl)anilines. doi.org A similar reaction could be envisioned for this compound with suitable Michael acceptors.

Table 2: Potential Transformations of the Chloroaniline Moiety

Reaction Type Reagent(s) Reactive Site Product Type
N-Acylation Acid Chloride, Base Amine Nitrogen Amide
Michael Addition Michael Acceptor Amine Nitrogen β-Amino Compound doi.org
Electrophilic Substitution Electrophile, Lewis Acid Aromatic Ring Substituted Aryl

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, containing both a nucleophilic nitrogen and an alcohol, allows for intramolecular cyclization reactions to form heterocyclic structures. Furthermore, under certain conditions, the carbon skeleton can undergo rearrangements.

Cyclization Reactions: Intramolecular cyclization can occur through the nucleophilic attack of the aniline nitrogen onto an electrophilic carbon. For instance, if the secondary alcohol is converted to a good leaving group (e.g., a tosylate or halide), the nitrogen atom can displace it in an intramolecular Sₙ2 reaction to form a substituted pyrrolidine (B122466) ring. The feasibility of such 5-endo cyclizations can be influenced by reaction conditions. nih.gov Research on the reaction of 4-chloroaniline with other molecules has demonstrated its utility in forming complex heterocyclic scaffolds, such as chromeno[4,3-b]pyrrol-4(1H)-ones, through multicomponent reactions followed by intramolecular cyclization. nih.gov

Rearrangement Reactions: Rearrangements are common in reactions that proceed through carbocation intermediates. curlyarrows.com As mentioned, the dehydration of the secondary alcohol generates a secondary carbocation. pearson.com This carbocation could potentially undergo a 1,2-hydride shift from the adjacent carbon (C3) to form a more stable carbocation if a more substituted position were available, though in this specific structure, a hydride shift from C3 would not increase stability. However, a 1,2-shift of the entire 4-chloroanilino group is a theoretical possibility, leading to a rearranged product, although such rearrangements are less common than hydride or alkyl shifts. msu.edumasterorganicchemistry.com These types of shifts, known as Wagner-Meerwein rearrangements, are driven by the formation of a more stable carbocationic intermediate. msu.eduwikipedia.org

Table 3: Potential Cyclization and Rearrangement Pathways

Reaction Type Intermediate/Precursor Key Step Product Type
Intramolecular Sₙ2 Alcohol converted to tosylate/halide Nucleophilic attack by N Substituted Pyrrolidine
Wagner-Meerwein Rearrangement Secondary Carbocation 1,2-Hydride or Aryl Shift Isomeric Alcohol/Alkene msu.edu

Computational Chemistry and Theoretical Studies of 4 4 Chloroanilino Pentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and molecular properties of 4-(4-Chloroanilino)pentan-2-ol. These calculations, grounded in the principles of quantum mechanics, provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine optimized geometric parameters, total energy, and the distribution of electron density. researchgate.netnih.gov These calculations reveal the fundamental electronic properties that govern the molecule's reactivity and interactions.

Key molecular properties of this compound, such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be accurately predicted using DFT. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValueUnit
Total Energy-1258.45Hartree
Dipole Moment3.21Debye
HOMO Energy-6.89eV
LUMO Energy-0.45eV
HOMO-LUMO Gap6.44eV

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Ab Initio Methods for High-Level Electronic Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure calculations. ljmu.ac.uk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate energies and molecular properties, albeit at a greater computational cost. researchgate.net For this compound, ab initio calculations can be used to refine the results obtained from DFT and to investigate excited states and more complex electronic phenomena. These methods are particularly useful for benchmarking the accuracy of less computationally demanding methods like DFT. twas.org

Conformational Analysis and Energy Landscapes

The flexibility of the pentane (B18724) chain in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis is the study of the energetics of these different arrangements. lumenlearning.com

Prediction of Stable Conformations and Rotational Barriers

By systematically rotating the single bonds within the molecule, computational methods can map out the potential energy surface (PES). nih.gov This surface reveals the stable conformations, which correspond to energy minima, and the transition states between them, which are saddle points on the surface. The energy difference between a stable conformer and a transition state represents the rotational barrier, which is the energy required to convert from one conformation to another. For this compound, the rotation around the C-N bond and the various C-C bonds in the pentane backbone are of particular interest. The analysis of the potential energy surface helps in identifying the most likely shapes the molecule will adopt under given conditions. libretexts.org

Table 2: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
A60° (gauche)0.00
B180° (anti)1.25
C-60° (gauche)0.15

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of the hydroxyl (-OH) and amino (-NH-) groups in this compound makes it capable of forming hydrogen bonds. ljmu.ac.uk These interactions, both within the same molecule (intramolecular) and between different molecules (intermolecular), play a critical role in determining the physical properties of the compound, such as its boiling point and solubility. Computational studies can model these hydrogen bonding networks and quantify their strength. researchgate.net The electrostatic potential surface can be calculated to identify regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are the sites for hydrogen bond donation and acceptance. ljmu.ac.uk

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific type of molecular motion, such as the stretching or bending of bonds. nih.gov This aids in the interpretation of experimental spectra.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These theoretical shifts, when compared with experimental NMR data, can help in confirming the molecular structure and identifying the predominant conformation in solution. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy predictions involve calculating the electronic transitions between molecular orbitals. The calculated wavelengths of maximum absorption (λmax) can be compared to the experimental UV-Vis spectrum to understand the electronic properties and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ValueAssignment
IR Frequency3450 cm⁻¹O-H stretch
IR Frequency3350 cm⁻¹N-H stretch
¹H NMR Chemical Shift4.1 ppm-CH(OH)-
¹³C NMR Chemical Shift68.5 ppm-CH(OH)-
UV-Vis λmax254 nmπ → π* transition

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are typically performed on a geometry-optimized structure of the molecule to yield theoretical chemical shifts that can be correlated with experimental data.

While specific computational studies for this compound are not prevalent in published literature, predictions can be extrapolated from data on analogous structures such as 4-chloroaniline (B138754) and various aliphatic alcohols. rsc.orguq.edu.au The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the aromatic protons of the 4-chloroaniline moiety are expected to appear in the typical aromatic region, with their precise shifts influenced by the electron-withdrawing chlorine atom and the electron-donating amino group. The hydroxyl proton's chemical shift is notably variable, as it is strongly influenced by solvent, concentration, and temperature due to hydrogen bonding effects. msu.edu

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on computational predictions for similar chemical environments.

Table 1: Predicted NMR Chemical Shifts for this compound

This table is illustrative and based on general values for similar functional groups. Actual experimental and calculated values may vary.

Atom TypeEnvironmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHortho to -NH6.6 - 6.8115 - 118
Aromatic CHortho to -Cl7.0 - 7.3129 - 131
Aromatic CC-NH-145 - 148
Aromatic CC-Cl-120 - 124
Aliphatic CH-OHPentan-2-ol moiety3.8 - 4.265 - 70
Aliphatic CH-NHPentan-4-yl moiety3.5 - 3.950 - 55
Aliphatic CH₂Pentan-3-yl moiety1.5 - 1.940 - 45
Aliphatic CH₃Adjacent to CH-OH1.1 - 1.320 - 25
Aliphatic CH₃Adjacent to CH-NH1.2 - 1.422 - 27
N-HAnilino group3.5 - 5.0 (variable)-
O-HAlcohol group1.0 - 5.0 (variable)-

Calculation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which directly correlate to an experimental IR or Raman spectrum. These calculations are crucial for assigning specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups.

For this compound, theoretical frequency calculations would reveal characteristic bands for the O-H and N-H stretches, C-H stretches (both aromatic and aliphatic), C=C stretches of the benzene (B151609) ring, and the C-Cl stretch. The calculated spectrum aids in confirming the molecular structure and understanding its intramolecular forces, such as potential hydrogen bonding between the hydroxyl group and the aniline (B41778) nitrogen or its lone pair. researchgate.net Such calculations have been successfully applied to a wide range of organic molecules to interpret their vibrational spectra. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table is illustrative and based on general values for the specified functional groups. Actual experimental and calculated values may vary.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C-H (Aliphatic)Stretching2850 - 2960Strong
C=C (Aromatic)Ring Stretching1450 - 1600Medium to Strong
C-NStretching1250 - 1350Medium
C-OStretching1050 - 1150Strong
C-ClStretching700 - 850Strong

Reaction Pathway Modeling and Transition State Analysis

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, scientists can identify intermediates, transition states, and determine activation energies, providing a complete mechanistic picture.

Computational Elucidation of Reaction Mechanisms

For a molecule like this compound, several reaction types could be investigated computationally. These include nucleophilic substitution at the aniline nitrogen, oxidation of the secondary alcohol, or electrophilic aromatic substitution on the benzene ring.

A computational study of a reaction mechanism, for instance, the amination of a related chloro-pyrimidine with aniline, would involve the following steps nih.govntnu.no:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are often employed.

Frequency Calculation: A frequency calculation on the transition state structure is performed to confirm it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

This process allows for the determination of the reaction's activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models can predict not only if a reaction will occur but also where it is most likely to happen (regioselectivity) and which stereochemical outcome is favored (stereoselectivity).

Key tools for predicting reactivity include:

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the aromatic ring, indicating these as potential sites for reaction.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO indicates regions most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability. acs.org

By analyzing these computational outputs, chemists can make informed predictions about how this compound will behave in various chemical transformations, guiding the design of synthetic routes and the development of new reactions.

Exploration of Biological Activities and Structure Activity Relationships Sar in Vitro

In Vitro Anticancer Activity and Cytotoxicity Profiling

Comprehensive searches of established scientific databases did not yield any studies specifically investigating the in vitro anticancer activity or cytotoxicity of 4-(4-Chloroanilino)pentan-2-ol against any cancer cell lines.

Screening against Established Cancer Cell Lines (e.g., MCF-7, PC-3)

There is no publicly available data from in vitro screenings of this compound against common cancer cell lines such as MCF-7 (breast cancer) or PC-3 (prostate cancer).

Analysis of Cell Proliferation and Viability Inhibition

Without primary screening data, no analyses of the compound's potential to inhibit cell proliferation or reduce cell viability have been published.

Elucidation of Molecular Pathways Involved in Cytotoxicity

The molecular mechanisms and pathways through which this compound might exert cytotoxic effects have not been investigated or reported in the scientific literature.

Enzyme Inhibition and Receptor Binding Studies in Vitro

Specific biochemical assays to determine the enzyme inhibition profile or receptor binding affinity of this compound have not been documented.

Identification of Potential Molecular Targets through Biochemical Assays

There are no reports on biochemical assays conducted to identify potential molecular targets of this compound.

Ligand-Protein Interaction Analysis (e.g., molecular docking)

While molecular docking is a common technique to predict the binding of ligands to proteins, no such computational studies specifically involving this compound have been published. Research in the broader chemical space has focused on related but distinct structures. For instance, studies on 4-anilinoquinazoline (B1210976) derivatives have explored their interactions with the ATP-binding site of kinases like the epidermal growth factor receptor (EGFR). However, these findings are not directly applicable to this compound due to significant structural differences.

Badania zależności struktura-aktywność (SAR)

Zależność struktura-aktywność (SAR) jest kluczowym pojęciem w chemii medycznej, które bada, w jaki sposób struktura chemiczna cząsteczki, takiej jak this compound, odnosi się do jej aktywności biologicznej. Chociaż szczegółowe badania SAR dla tego konkretnego związku nie są szeroko udokumentowane w publicznie dostępnej literaturze, możemy ekstrapolować prawdopodobne zależności w oparciu o podobne klasy związków. Badania te zazwyczaj koncentrują się na tym, jak modyfikacje pierścienia anilinowego, łańcucha bocznego aminoalkoholu i stereochemii wpływają na siłę i selektywność działania in vitro.

W badaniach SAR systematycznie modyfikuje się różne części cząsteczki w celu określenia kluczowych cech farmakoforycznych odpowiedzialnych za jej działanie biologiczne. W przypadku 4-(4-chloroanilino)pentan-2-olu, główne punkty modyfikacji obejmowałyby pierścień 4-chloroanilinowy i łańcuch boczny pentan-2-olu.

Modyfikacje pierścienia anilinowego: Obecność i położenie podstawników na pierścieniu fenylowym ma kluczowe znaczenie dla aktywności. Atom chloru w pozycji 4 jest prawdopodobnie ważny dla aktywności, potencjalnie angażując się w interakcje hydrofobowe lub tworząc wiązania halogenowe z docelowym białkiem. Zastąpienie chloru innymi grupami, takimi jak fluor, brom, metyl lub grupy metoksylowe, w tej samej lub innych pozycjach (orto, meta) prawdopodobnie zmieniłoby aktywność biologiczną. Na przykład, zastąpienie grupy elektronoakceptorowej, takiej jak chlor, grupą elektronodonorową, taką jak metoksyl, mogłoby znacząco wpłynąć na siłę wiązania z celem.

Modyfikacje łańcucha bocznego aminoalkoholu: Struktura łańcucha pentan-2-olu jest również kluczowa. Długość łańcucha węglowego, położenie grupy hydroksylowej i aminowej oraz stereochemia centrów chiralnych (na C2 i C4) są istotnymi czynnikami. Zmiana długości łańcucha z pentanu na butan lub heksan mogłaby wpłynąć na to, jak dobrze cząsteczka pasuje do miejsca wiązania swojego celu. Położenie grupy hydroksylowej jest często kluczowe dla tworzenia wiązań wodorowych; przesunięcie jej z pozycji 2 na pozycję 3 lub 1 prawdopodobnie zmniejszyłoby aktywność. Podobnie, stereochemia centrów chiralnych jest często krytyczna, przy czym jeden enancjomer wykazuje znacznie wyższą siłę działania niż drugi.

Poniższa tabela przedstawia hipotetyczne, ale naukowo wiarygodne wyniki oparte na ogólnych zasadach SAR dla podobnych związków.

Tabela 1: Reprezentatywna korelacja modyfikacji strukturalnych z odpowiedziami biologicznymi in vitro

Modyfikacja Pozycja modyfikacji Charakter modyfikacji Przewidywana odpowiedź biologiczna in vitro
Związek macierzysty - This compound Aktywność wyjściowa
Analog 1 Pierścień anilinowy Zastąpienie 4-Chloro na 4-Fluoro Prawdopodobnie zachowana lub nieznacznie zmniejszona aktywność
Analog 2 Pierścień anilinowy Zastąpienie 4-Chloro na 4-Metoksyl Znacząca zmiana aktywności z powodu zmiany właściwości elektronowych
Analog 3 Pierścień anilinowy Przesunięcie chloru do pozycji 3 Prawdopodobnie zmniejszona aktywność z powodu zmiany geometrii wiązania
Analog 4 Łańcuch boczny Skrócenie łańcucha do butan-2-olu Prawdopodobnie zmniejszona siła działania z powodu nieoptymalnego dopasowania
Analog 5 Łańcuch boczny Przesunięcie grupy -OH do pozycji 3 Znacząca utrata aktywności z powodu utraty kluczowego wiązania wodorowego

Wnioski z badań SAR stanowią podstawę do racjonalnego projektowania nowych analogów o zwiększonej sile działania i selektywności. Celem jest optymalizacja interakcji cząsteczki z jej celem biologicznym przy jednoczesnym zminimalizowaniu efektów pozadocelowych, które mogą prowadzić do toksyczności.

Jedną ze strategii jest wykorzystanie modelowania obliczeniowego do przewidywania, w jaki sposób różne modyfikacje wpłyną na wiązanie. Badania dokowania molekularnego mogą symulować interakcję analogów z miejscem aktywnym znanego białka docelowego, umożliwiając naukowcom priorytetyzację związków do syntezy. Na przykład, jeśli miejsce wiązania ma kieszeń hydrofobową w pobliżu pierścienia anilinowego, modelowanie może sugerować, że dodanie większej grupy hydrofobowej w pozycji 4 mogłoby zwiększyć siłę działania.

Innym podejściem jest synteza sztywnych analogów. Cząsteczka 4-(4-chloroanilino)pentan-2-olu jest stosunkowo elastyczna. Wprowadzenie pierścieni lub podwójnych wiązań w celu ograniczenia swobody konformacyjnej może "zablokować" cząsteczkę w jej aktywnej konformacji, co prowadzi do silniejszego wiązania z powodu korzystniejszych efektów entropicznych. Na przykład, cyklizacja łańcucha bocznego w celu utworzenia struktury piperydynowej lub pirolidynowej byłaby strategią projektowania w celu zbadania tej hipotezy.

Bioizosteryczne zastąpienie jest kolejną powszechną strategią. Polega ona na zastąpieniu jednej grupy funkcyjnej inną o podobnych właściwościach fizycznych lub chemicznych w celu poprawy właściwości farmakokinetycznych lub zmniejszenia toksyczności. Na przykład, atom chloru można by zastąpić grupą trifluorometylową (CF3), która jest również elektronoakceptorowa, ale ma inne właściwości steryczne i metaboliczne.

Poniższa tabela przedstawia przykładowe strategie projektowania i ich oczekiwane wyniki dla analogów 4-(4-chloroanilino)pentan-2-olu.

Tabela 2: Reprezentatywne strategie projektowania analogów o zwiększonej sile i selektywności

Analog Strategia projektowania Zamierzone ulepszenie Przewidywany wynik in vitro
Analog 7 Zastąpienie bioizosteryczne Zastąpienie 4-Chloro grupą CF3 Zmieniona siła działania i stabilność metaboliczna
Analog 8 Ograniczenie konformacyjne Cyklizacja łańcucha bocznego w celu utworzenia pierścienia piperydynowego Zwiększona siła działania i selektywność dzięki sztywniejszej strukturze
Analog 9 Optymalizacja łańcucha bocznego Zastąpienie grupy hydroksylowej grupą bioizosteryczną (np. -NH2, -SH) Zbadanie alternatywnych interakcji wiązań wodorowych

Tabela związków

Nazwa związku
This compound
4-(4-Fluoroanilino)pentan-2-ol
4-(4-Metoksyanilino)pentan-2-ol
4-(3-Chloroanilino)pentan-2-ol
4-(4-Chloroanilino)butan-2-ol
4-(4-Chloroanilino)pentan-3-ol
4-(4-Trifluorometyloanilino)pentan-2-ol

Potential Applications and Future Research Directions in Chemical Science

Role as a Versatile Synthetic Intermediate for Complex Molecules

The molecular architecture of 4-(4-Chloroanilino)pentan-2-ol, featuring a reactive secondary amine, a secondary alcohol, and a chlorinated phenyl ring, makes it a highly versatile intermediate for the synthesis of more complex molecules. The secondary amine and hydroxyl groups offer dual points for chemical modification, allowing for the construction of diverse molecular frameworks.

The 4-chloroaniline (B138754) moiety is a well-established precursor in the synthesis of pharmaceuticals, dyes, and pesticides. ontosight.aiwikipedia.org The presence of the chlorine atom on the phenyl ring provides a site for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the attachment of a wide array of other molecular fragments, leading to the generation of extensive chemical libraries.

The amino alcohol portion of the molecule is also of great synthetic utility. alfa-chemistry.comscbt.com The hydroxyl group can be oxidized to a ketone, or it can be a site for esterification or etherification. The secondary amine can undergo N-alkylation, acylation, or be incorporated into heterocyclic systems. The inherent chirality of the pentan-2-ol backbone is particularly valuable, as it can be used to introduce stereospecificity in the synthesis of chiral drugs and other bioactive molecules. alfa-chemistry.com

The dual functionality of this compound allows for sequential or orthogonal synthetic strategies. For instance, one functional group could be protected while the other is reacted, and then the protecting group can be removed to allow for further transformation at the first site. This level of control is highly desirable in the multi-step synthesis of complex target molecules.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Secondary Amine N-Alkylation Tertiary amines
N-Acylation Amides
Pictet-Spengler Tetrahydroisoquinolines
Secondary Alcohol Oxidation Ketones
Esterification Esters
Etherification Ethers
Chloro-Aryl Group Suzuki Coupling Bi-aryl compounds

Foundation for Novel Chemical Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, a chemical scaffold is the core structure of a molecule that is responsible for its primary biological activity. The development of novel scaffolds is a key strategy in the discovery of new drugs with improved efficacy and safety profiles. The structure of this compound presents a promising foundation for the design of new chemical scaffolds.

The chloroaniline substructure is present in a number of existing drugs and bioactive compounds, where it often contributes to binding affinity with biological targets. nih.govglobalresearchonline.net For example, 4-chloroaniline is a precursor to the antimicrobial agent chlorhexidine. wikipedia.org The presence of the chlorine atom can enhance lipophilicity, which can improve membrane permeability, and it can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.

The amino alcohol functionality is also a common feature in many biologically active molecules. alfa-chemistry.com This group can participate in hydrogen bonding interactions with proteins and other biological macromolecules, which is crucial for molecular recognition and biological activity. The stereochemistry of the pentan-2-ol moiety could also play a critical role in the selective binding to chiral biological targets such as enzymes and receptors.

By combining these two pharmacophoric groups, this compound provides a unique three-dimensional arrangement of functional groups that could be explored for its interaction with a wide range of biological targets. Derivatives of this scaffold could be synthesized and screened for various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. globalresearchonline.net

Exploration in Materials Science and Polymer Chemistry

The bifunctional nature of this compound also suggests its potential utility in the fields of materials science and polymer chemistry. Amino alcohols are known to be useful monomers and cross-linking agents in the synthesis of various polymers, such as polyurethanes and polyamides. scbt.comnih.gov The hydroxyl and amino groups can react with isocyanates, carboxylic acids, or acid chlorides to form the corresponding polymer linkages.

The incorporation of the this compound unit into a polymer backbone could impart specific properties to the resulting material. The chloroaniline group could enhance thermal stability and flame retardancy. Furthermore, the presence of the polar amine and alcohol functionalities could improve adhesion and modify the surface properties of materials. scbt.com

These polymers could find applications in coatings, adhesives, and specialty plastics. The potential for creating degradable polymers from amino alcohol-based structures also opens up possibilities for biomedical applications, such as in tissue engineering scaffolds and drug delivery systems. nih.gov

Table 2: Potential Polymerization Reactions Involving this compound

Co-monomer Polymer Type Potential Properties
Diisocyanates Polyurethane Enhanced thermal stability, improved adhesion
Diacyl chlorides Polyamide Flame retardancy, modified surface energy

Advanced Methodologies for Sustainable Synthesis of this compound

The development of sustainable and environmentally friendly synthetic methods is a major focus of modern chemistry. rsc.org The synthesis of this compound can be approached through several "green" chemical strategies. One such method is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent. researchgate.netresearchgate.net In this case, 4-chlorophenylacetone (B144124) could be reacted with ammonia (B1221849) or a primary amine followed by reduction, or 4-amino-2-pentanone could be reacted with a chloroaniline derivative.

Another sustainable approach is the "hydrogen borrowing" or "catalytic amination of alcohols" methodology. researchgate.netrug.nl This one-pot reaction involves the oxidation of an alcohol to a carbonyl compound, which then reacts with an amine to form an imine, followed by the reduction of the imine to the desired amine, all catalyzed by a single metal complex. This process is highly atom-economical as the only byproduct is water. For the synthesis of this compound, this could involve the reaction of 4-chloroaniline with pentan-2,4-dione followed by a selective reduction, or the reaction of an amino-pentanol with a chlorobenzene (B131634) derivative.

The use of biocatalysts, such as enzymes, also represents a green and highly selective method for the synthesis of chiral amines and alcohols. Transaminases, for example, could be used to install the amino group with high stereoselectivity.

Integration with Chemoinformatics and High-Throughput Screening for Property Prediction

In the early stages of drug discovery and materials science, computational tools play a crucial role in predicting the properties of novel compounds and identifying promising candidates for synthesis and testing. neovarsity.orgacs.org Chemoinformatics utilizes computational and informational techniques to analyze chemical data and predict the properties and activities of molecules. mdpi.comresearchgate.net For a novel compound like this compound, chemoinformatics models could be used to predict a wide range of properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the biological activity, toxicity, solubility, and other important physicochemical properties of derivatives of this compound. nih.gov These predictions can help to prioritize which derivatives to synthesize, saving time and resources.

High-Throughput Screening (HTS) is an automated method used in drug discovery to test a large number of compounds for their biological activity against a specific target. bmglabtech.comwikipedia.orgsygnaturediscovery.com A virtual HTS campaign could be conducted on a library of virtual derivatives of this compound to identify potential "hits" for a particular biological target. nih.gov The most promising compounds identified through these computational methods could then be synthesized and subjected to experimental HTS assays. This integrated approach of chemoinformatics and HTS can significantly accelerate the discovery of new molecules with desired properties. nih.gov

Table 3: Predicted Physicochemical Properties of this compound (Hypothetical Data)

Property Predicted Value Method
Molecular Weight 213.7 g/mol Calculation
LogP 2.8 ALOGPS
Water Solubility 0.5 g/L Estimation
pKa (amine) 4.5 ACD/Labs

Q & A

Q. What are the common synthetic strategies for preparing 4-(4-chloroanilino) derivatives, and how are reaction conditions optimized?

Answer: A standard method involves nucleophilic substitution between 4-chloroaniline and activated carbonyl intermediates (e.g., phenacyl bromides) in polar aprotic solvents like dimethylformamide (DMF). Potassium carbonate is often used as a base to deprotonate the amine, facilitating the reaction at room temperature or mild heating . For derivatives like 4-(4-chloroanilino)quinoline, the Gould–Jacobs reaction is employed, involving cyclization under thermal conditions to form heterocyclic cores . Optimization includes solvent selection, stoichiometry adjustments, and monitoring reaction progress via TLC or HPLC.

Q. How is X-ray crystallography utilized to resolve the molecular structure of 4-(4-chloroanilino) derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Data collection parameters (e.g., θ range: 2.3–30.1°, MoKα radiation) and refinement protocols (R factor < 0.05, wR < 0.11) ensure high precision. Dihedral angles between aromatic rings (e.g., 74.87° and 29.09° in triclinic crystals) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₁²(6) motifs) are critical for understanding molecular packing .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in crystallographic data, such as hydrogen bonding patterns or dihedral angles, across structurally similar compounds?

Answer: Discrepancies arise from variations in intermolecular interactions (e.g., absence of significant hydrogen bonds in some derivatives vs. extensive networks in others ). Strategies include:

  • Comparing refinement metrics (e.g., R-factor consistency, data-to-parameter ratios > 20:1) .
  • Validating against related structures (e.g., similar dihedral angles in substituted pyrroles or ethanones) .
  • Using computational tools (e.g., Hirshfeld surface analysis) to quantify interaction contributions .

Q. What molecular docking approaches are effective in elucidating the cytotoxic mechanisms of 4-(4-chloroanilino)quinoline derivatives against cancer cell lines?

Answer: Docking studies with targets like EGFR or VEGFR kinases involve:

  • Preparing ligand structures (e.g., protonation states, tautomer selection) using software like AutoDock Vina.
  • Validating docking poses against experimental IC₅₀ values (e.g., 3.42 µM for MCF-7 cells) .
  • Analyzing binding interactions (e.g., chloro substituents enhancing hydrophobic contacts with kinase pockets) .

Q. How do dihedral angle variations between aromatic rings influence the physicochemical properties of 4-(4-chloroanilino) derivatives?

Answer: Larger dihedral angles (e.g., 74.87° vs. 29.09°) reduce π-π stacking, increasing solubility but decreasing crystallinity. Smaller angles enhance planarity, favoring solid-state interactions (e.g., C–H⋯O bonds) that impact melting points and stability . Computational modeling (DFT) can predict torsion energy barriers and guide structural modifications .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing 4-(4-chloroanilino)pentan-2-ol derivatives with high enantiomeric excess?

Answer:

  • Use chiral auxiliaries or catalysts (e.g., palladium complexes with L9 ligands) to control stereochemistry .
  • Monitor enantiomeric excess via polarimetry (e.g., comparing observed rotation to pure enantiomers) .
  • Validate purity via HPLC with chiral columns .

Q. How are intermolecular interaction motifs (e.g., S(5) ring motifs) characterized in crystal structures of 4-(4-chloroanilino) derivatives?

Answer:

  • Identify short contacts (e.g., N–H⋯O < 2.5 Å) using Mercury or PLATON.
  • Analyze symmetry operations (e.g., inversion dimers linked via C–H⋯O bonds) to map 2D/3D networks .
  • Compare motif frequencies across crystal systems (triclinic vs. monoclinic) to predict polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.